molecular formula C8H14ClNO B1468992 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one CAS No. 1082844-32-3

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1468992
CAS No.: 1082844-32-3
M. Wt: 175.65 g/mol
InChI Key: GOEYLNUZBUKEDI-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one is a chemical compound characterized by its molecular structure, which includes a piperidine ring—a six-membered heterocyclic ring containing nitrogen[_{{{CITATION{{{_1{research communications DFT studies of 1-r-2,c-6-diphenyl- -3-(propan .... This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of chloromethyl methyl ether and a strong base such as sodium hydride[_{{{CITATION{{{1{research communications DFT studies of 1-r-2,c-6-diphenyl- -3-(propan ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{research communications DFT studies of 1-r-2,c-6-diphenyl- -3-(propan ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions may use lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry[_{{{CITATION{{{1{research communications DFT studies of 1-r-2,c-6-diphenyl- -3-(propan ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). Its utility in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals makes it a valuable compound in research and development.

Mechanism of Action

The mechanism by which 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one is often compared with other similar compounds, such as 1-[4-(chloromethyl)piperidin-1-yl]ethan-1-one and other chloromethylated piperidines. These compounds share structural similarities but may differ in their reactivity and applications, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

1-[3-(chloromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYLNUZBUKEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082844-32-3
Record name 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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